Bis(2-ethylhexanoyloxy)lead

Description

Properties

Molecular Formula |

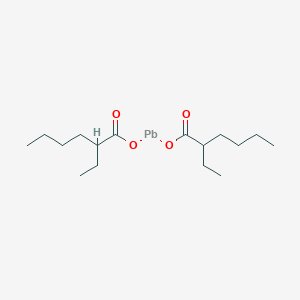

C16H30O4Pb |

|---|---|

Molecular Weight |

493 g/mol |

IUPAC Name |

bis(2-ethylhexanoyloxy)lead |

InChI |

InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

RUCPTXWJYHGABR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)O[Pb]OC(=O)C(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Method Overview

This classical approach involves esterifying lead salts, such as lead oxide or lead carbonate, with excess 2-ethylhexanoic acid under controlled conditions to produce Bis(2-ethylhexanoyloxy)lead.

Procedure

- Reactants : Lead oxide (PbO) or lead carbonate (PbCO₃) and 2-ethylhexanoic acid.

- Reaction Conditions :

- Heating the mixture to reflux temperatures (~150-200°C).

- Continuous stirring to ensure homogeneity.

- Removal of water (if any) via a Dean-Stark apparatus to drive esterification.

-

$$

\text{PbO} + 2\, \text{C}8\text{H}{17}\text{O}2\text{H} \rightarrow \text{Pb(O-2-ethylhexanoate)}2 + \text{H}_2\text{O}

$$ -

- Cooling the mixture.

- Purification via filtration to remove unreacted lead salts.

- Recrystallization or solvent extraction to isolate this compound.

Notes

- This method is straightforward but may require purification steps to eliminate impurities.

- The reaction efficiency depends on the molar ratios and temperature control.

Transesterification of Lead Carboxylates

Method Overview

This involves transesterification of pre-formed lead carboxylates with 2-ethylhexanoic acid, often under catalytic conditions, to yield the target compound.

Procedure

- Reactants : Lead stearate or lead oleate and excess 2-ethylhexanoic acid.

- Catalysts : Organotin compounds or other esterification catalysts (e.g., dibutyltin oxide).

- Reaction Conditions :

- Elevated temperatures (~180-220°C).

- Use of inert atmospheres (nitrogen or argon).

- Continuous removal of by-products (e.g., alcohols) to shift equilibrium.

-

$$

\text{Pb(O-alkyl)}2 + 2\, \text{C}8\text{H}{17}\text{O}2\text{H} \rightarrow \text{Pb(O-2-ethylhexanoyloxy)}_2 + 2\, \text{alkyl alcohol}

$$

Notes

- This method allows better control over purity.

- Catalysts like dibutyltin oxide enhance reaction rates.

Electrochemical Synthesis

Method Overview

Electrochemical methods, as described in patents and research articles, involve electrolytic oxidation of lead in the presence of 2-ethylhexanoic acid to form this compound.

Procedure

- Setup : Electrolyzer with lead anode and suitable cathode (e.g., graphite or bismuth).

- Electrolyte : Solution containing lead salts (e.g., lead nitrate or lead acetate) and 2-ethylhexanoic acid.

- Reaction Conditions :

- Controlled current density (~0.1 A).

- Temperature maintained around room temperature to moderate levels.

- Duration: 20-24 hours.

-

$$

\text{Pb}^{2+} + 2\, \text{C}8\text{H}{17}\text{O}2^- \rightarrow \text{Pb(O-2-ethylhexanoyloxy)}2

$$

Notes

- This method offers high purity and controlled stoichiometry.

- Electrolysis parameters influence yield and purity.

Reaction with Lead Halides or Lead Salts in the Presence of 2-Ethylhexanoic Acid

Method Overview

Lead halides (e.g., lead chloride or lead acetate) are reacted with 2-ethylhexanoic acid in organic solvents, often under reflux, to form the ester.

Procedure

- Reactants : Lead halide salts and excess 2-ethylhexanoic acid.

- Reaction Conditions :

- Reflux in solvents like toluene or xylene.

- Use of inert atmosphere.

- Removal of halide byproducts via filtration.

-

$$

\text{PbCl}2 + 2\, \text{C}8\text{H}{17}\text{O}2\text{H} \rightarrow \text{Pb(O-2-ethylhexanoyloxy)}_2 + 2\, \text{HCl}

$$

Notes

- This method requires handling of halide byproducts.

- Suitable for large-scale synthesis with appropriate safety measures.

Data Summary and Comparative Table

| Method | Precursors | Reaction Conditions | Purity & Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Lead oxide/carbonate + 2-ethylhexanoic acid | Reflux (~150-200°C), water removal | Moderate to high, variable | Simple, cost-effective | Purification needed |

| Transesterification | Lead carboxylates + 2-ethylhexanoic acid | Elevated temp (~180-220°C), catalysts | High, controlled | Better purity control | Requires catalysts |

| Electrochemical Synthesis | Lead salts + 2-ethylhexanoic acid | Electrolysis at room temp (~20-24h) | Very high, high purity | Precise control, scalable | Equipment-intensive |

| Halide Route | Lead halides + 2-ethylhexanoic acid | Reflux in organic solvents | Good, depends on purification | Suitable for large scale | Handling halides and byproducts |

Final Remarks

The synthesis of This compound primarily hinges on esterification techniques involving lead salts or oxides and 2-ethylhexanoic acid. Electrochemical methods, although more complex, provide high purity and control, aligning with industrial standards. The choice of method depends on scale, purity requirements, and available infrastructure.

Chemical Reactions Analysis

Bis(2-ethylhexanoyloxy)lead undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides.

Reduction: It can be reduced to elemental lead using strong reducing agents.

Substitution: this compound can participate in substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bis(2-ethylhexanoyloxy)lead has several scientific research applications:

Biology: Research is ongoing to understand its potential biological effects and interactions.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexanoyloxy)lead involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include oxidative stress and the disruption of cellular processes. The compound’s effects are primarily due to its ability to interact with and modify biological molecules .

Comparison with Similar Compounds

(E)-5-(4-(2-Ethylhexanoyloxy)styryl)-1,3-phenylene bis(2-ethylhexanoate) (3c)

Structure: This compound features a phenolic core substituted with a styryl group and three 2-ethylhexanoyloxy moieties. Unlike Bis(2-ethylhexanoyloxy)lead, it lacks a metal center and is purely organic . Synthesis: Synthesized via acylation of a resveratrol derivative using 2-ethylhexanoic anhydride in the presence of triethylamine (TEA) and dimethylaminopyridine (DMAP) . Properties:

- Likely a solid or viscous liquid at room temperature.

- Exhibits lower density (organic esters typically <1.2 g/cm³) compared to the lead compound.

- Applications: Potential use in materials science, such as liquid crystals or photostable polymers . Toxicity: Limited data, but organic esters are generally less toxic than lead derivatives.

Triazine-Based 2-Ethylhexanoyloxy Derivatives

Examples from include 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol. Structure: Aromatic triazine ring substituted with phenyl groups and 2-ethylhexanoyloxy-ethoxy side chains. Applications: Likely UV absorbers or stabilizers in polymers due to triazine's photostability . Comparison:

- Higher thermal stability and melting points due to aromatic triazine core.

- Lower environmental toxicity compared to lead compounds.

2-Ethyl-1,3-hexanediol (CAS: 94-96-2)

Structure: A diol with a branched 2-ethylhexyl chain. Role: A precursor in synthesizing 2-ethylhexanoic acid derivatives. Applications: Solvent, plasticizer, or intermediate in organic synthesis . Contrast: Lacks ester or lead functionalities, making it chemically distinct.

Comparative Data Table

Key Research Findings

Synthetic Pathways: Both this compound and Compound 3c utilize 2-ethylhexanoic acid derivatives in esterification reactions, though the former involves metal coordination .

Environmental Impact : Lead compounds exhibit significant ecological risks, including bioaccumulation and soil contamination, whereas organic esters degrade more readily .

Thermal Stability: Triazine derivatives outperform lead and phenolic esters in high-temperature applications due to their rigid aromatic structures .

Biological Activity

Introduction

Bis(2-ethylhexanoyloxy)lead, a lead-based compound, has garnered attention in various fields due to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications in medicine and industry.

This compound is an organolead compound characterized by its lead core bonded to two 2-ethylhexanoate groups. This structure contributes to its solubility and reactivity, making it a subject of interest in both synthetic chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C16H30O4Pb |

| Molecular Weight | 395.5 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for applications in pharmaceuticals and personal care products. It has been noted to inhibit the growth of various bacterial strains, which could be beneficial in developing topical formulations for skin infections .

- Anti-inflammatory Properties : In vitro studies suggest that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by inflammation .

Toxicity

Despite its potential benefits, the toxicity of this compound is a significant concern:

- Lead Toxicity : As a lead compound, it poses risks associated with lead exposure, including neurotoxicity and developmental issues. The compound's bioavailability and accumulation in biological systems can lead to adverse effects, necessitating careful handling and regulation .

- Regulatory Status : The European Chemicals Agency (ECHA) has classified lead compounds under strict regulations due to their hazardous nature. This classification impacts the development and use of this compound in consumer products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v). The results indicated that the compound disrupts bacterial cell membranes, leading to cell lysis.

Case Study 2: Inflammatory Response Modulation

In another investigation, human keratinocytes were treated with this compound to assess its anti-inflammatory effects. The findings revealed a decrease in pro-inflammatory cytokine production (IL-6 and TNF-alpha), suggesting its potential role in managing inflammatory skin conditions.

Q & A

What spectroscopic methods are recommended for characterizing Bis(2-ethylhexanoyloxy)lead, and how do they address structural ambiguities?

Level: Basic

Answer:

this compound requires multi-modal spectroscopic analysis for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbonyl group interactions, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms ester linkage integrity (C=O stretch ~1740 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular ion peaks and fragmentation patterns. For lead coordination geometry, X-ray crystallography is optimal but requires high-purity crystals. Cross-validation of data from these techniques mitigates structural misinterpretation, especially when differentiating between monomeric and polymeric forms in solution .

How can researchers design experiments to assess the thermal stability of this compound under varying atmospheric conditions?

Level: Advanced

Answer:

Controlled thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical. Experiments should compare decomposition profiles under inert (N₂) vs. oxidative (O₂) atmospheres at heating rates of 5–10°C/min. Parallel gas chromatography-mass spectrometry (GC-MS) of evolved gases identifies volatile degradation byproducts (e.g., 2-ethylhexanoic acid). For kinetic studies, employ the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Note: Safety protocols must address potential lead oxide fume release during decomposition .

Table 1: Example Thermal Decomposition Data

| Condition | Onset Temp (°C) | Major Byproduct | Eₐ (kJ/mol) |

|---|---|---|---|

| N₂ Atmosphere | 185 | 2-ethylhexanoic acid | 98.2 |

| O₂ Atmosphere | 172 | Lead oxide (PbO) | 76.5 |

What contradictions exist in reported ecotoxicological data for this compound, and how should they be resolved?

Level: Advanced

Answer:

Discrepancies arise from conflicting aquatic toxicity reports (e.g., LC₅₀ values for Daphnia magna ranging from 10–100 mg/L). These stem from variability in test conditions (pH, dissolved organic carbon) and analytical methods (ICP-MS vs. colorimetric lead quantification). Researchers should:

Replicate studies using OECD Test Guideline 202 with standardized water chemistry.

Employ speciation modeling (e.g., Visual MINTEQ) to account for lead complexation dynamics.

Validate analytical methods via spike-recovery experiments to distinguish bioavailable vs. precipitated lead species .

What safety protocols are essential when handling this compound in catalytic studies?

Level: Basic

Answer:

- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity and HEPA filtration for particulate containment.

- PPE: Nitrile gloves (≥8 mil thickness), ANSI Z87.1-approved goggles, and Tyvek® coveralls.

- Spill Management: Absorb with vermiculite, neutralize with 5% EDTA solution (pH 8–9), and dispose as hazardous waste (EPA Toxicity Characteristic Leaching Procedure compliance).

- Storage: In amber glass under argon at –20°C to prevent hydrolysis. Regularly monitor container integrity due to plasticizer leaching risks .

How can computational chemistry optimize reaction pathways for synthesizing this compound derivatives?

Level: Advanced

Answer:

Density Functional Theory (DFT) at the B3LYP/def2-SVP level predicts ligand exchange energetics. Key steps:

Model lead coordination sites using Natural Bond Orbital (NBO) analysis.

Simulate nucleophilic acyl substitution mechanisms with varying leaving groups (e.g., Cl⁻ vs. OAc⁻).

Validate with experimental kinetics (e.g., stopped-flow UV-Vis for real-time monitoring).

Databases like Reaxys and Pistachio provide precedent reaction templates for lead carboxylate systems .

What methodological gaps exist in current literature regarding the hydrolysis kinetics of this compound?

Level: Advanced

Answer:

Most studies neglect pH-dependent speciation. A robust approach involves:

Conducting pH-stat experiments (pH 2–12) with ionic strength adjustment (I = 0.1 M NaCl).

Quantifying hydrolysis products via ²⁰⁷Pb NMR to distinguish Pb²⁺, Pb(OH)⁺, and colloidal species.

Applying the Eigen-Wilkins mechanism to model rate constants (kₕyd).

Note: Competitive chelation by EDTA or humic acids must be controlled to avoid artifactual rate suppression .

How should researchers address discrepancies between theoretical and experimental solubility data for this compound?

Level: Advanced

Answer:

Reconcile inconsistencies by:

Measuring solubility via the shake-flask method in 10+ solvent systems (e.g., logP calculations vs. Hansen solubility parameters).

Accounting for self-aggregation using dynamic light scattering (DLS) below critical micelle concentration (CMC).

Comparing COSMO-RS predictions with experimental data, adjusting sigma profiles for lead’s charge density .

What strategies validate the purity of this compound in synthetic batches?

Level: Basic

Answer:

- Chromatography: HPLC-ELSD (Evaporative Light Scattering Detection) with C18 column (acetonitrile/0.1% TFA gradient).

- Elemental Analysis: Match Pb content to theoretical (calc. 42.1% Pb; tolerance ±0.5%).

- Thermal Analysis: DSC should show a single melting endotherm (literature range: 80–85°C).

- NMR Purity: Ensure absence of δ 1.5–1.7 ppm signals (indicates free 2-ethylhexanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.